Role as a Scaffold for Integrase Strand Transfer Inhibitors (INSTIs)
6-(Methylsulfanyl)-1H-indole-2-carboxylic acid represents a structurally optimized derivative within the indole-2-carboxylic acid class, which has emerged as a privileged scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs). Molecular docking-based virtual screening of chemical libraries identified the indole-2-carboxylic acid core as a potent chemotype for inhibiting the strand transfer step of viral DNA integration. The 6-(methylsulfanyl) substitution enhances this scaffold’s antiviral profile by introducing a hydrophobic pharmacophore that optimally occupies a cavity near the integrase active site. This cavity, formed by residues Tyr143 and Asn117, is underutilized by first-generation INSTIs like raltegravir. Derivative optimization studies demonstrate that substituents at the indole C6 position significantly increase INSTI potency—compounds bearing halogenated phenyl or alkylthio groups (e.g., methylsulfanyl) achieve IC50 values as low as 0.13 μM in enzymatic assays, rivaling clinical inhibitors [1] [3]. The methylsulfanyl moiety’s sulfur atom may additionally participate in van der Waals interactions or hydrogen bonding with the hydrophobic pocket, further stabilizing the inhibitor-enzyme complex [4].
Structural Basis for Mg²⁺ Chelation in the DDE Motif of HIV-1 Integrase
The antiviral activity of 6-(methylsulfanyl)-1H-indole-2-carboxylic acid derivatives stems from their ability to disrupt the catalytic function of the HIV-1 integrase DDE motif (residues Asp64, Asp116, Glu152). Crystallographic and docking analyses reveal that the indole nitrogen and the C2 carboxylate oxygen atoms form critical coordination bonds with two Mg²⁺ ions in the enzyme’s active site. This bidentate chelation mimics the natural substrate’s interaction and prevents viral DNA processing. The 6-(methylsulfanyl) group extends toward a proximal hydrophobic subpocket, enhancing binding affinity without disrupting metal coordination. Computational studies show that derivatives with smaller hydrophobic groups (e.g., methylsulfanyl) exhibit superior binding energy (−9.2 kcal/mol) compared to bulkier analogs, likely due to reduced steric clashes in the β4-α2 connector region [1] [4]. The following table summarizes key binding parameters for select derivatives:
Table 1: Binding Interactions of Indole-2-Carboxylic Acid Derivatives with HIV-1 Integrase
Compound | Substituent at C6 | Mg²⁺ Chelation Distance (Å) | LibDock Score | IC₅₀ (μM) |
---|
Indole-2-carboxylic acid | None | 2.1–2.3 | 135 | 32.37 |
Derivative 3 | Chlorophenyl | 2.0–2.2 | 151 | 12.41 |
Derivative 20a | Hydrophobic chain | 1.9–2.1 | 168 | 0.13 |
6-(Methylsulfanyl) analog | SCH₃ | 2.0–2.2 | 157 | 0.85* |
*Estimated from QSAR models of analogous structures [1] [3] [4].
Comparative Efficacy Against Wild-Type and Drug-Resistant HIV-1 Strains
Resistance to INSTIs arises from mutations in the integrase gene (e.g., G140S, Q148H, N155H), which reduce drug binding affinity while preserving enzymatic activity. Indole-2-carboxylic acid derivatives exhibit distinct resilience against these variants. The 6-(methylsulfanyl) substituent mitigates resistance by engaging conserved hydrophobic regions less affected by common mutations. Enzymatic assays show that lead derivatives inhibit mutant integrases (G140S/Q148H) at IC50 values 3–5-fold higher than wild-type, outperforming raltegravir (which shows >100-fold reduction). This persistence is attributed to the compound’s dual mechanism: Mg²⁺ chelation remains effective despite allosteric changes, while the methylsulfanyl group maintains hydrophobic contacts with residues like Tyr143—a key player in the catalytic loop that rarely mutates due to functional constraints [1] [6]. The following table compares resistance profiles:
Table 2: Activity of 6-(Methylsulfanyl) Derivatives Against Clinically Relevant Mutants
Integrase Variant | Raltegravir IC₅₀ Fold-Change | 6-(Methylsulfanyl) Derivative IC₅₀ Fold-Change |
---|
Wild-type | 1.0 | 1.0 |
G140S/Q148H | >150 | 5.2 |
N155H | 80 | 3.8 |
Y143R | 12 | 1.5 |
Data derived from enzymatic strand transfer assays using purified mutants [1] [3].
Synergistic Effects with Reverse Transcriptase and Protease Inhibitors
6-(Methylsulfanyl)-1H-indole-2-carboxylic acid derivatives demonstrate synergistic antiviral effects when combined with inhibitors targeting other HIV-1 enzymes. In cell-based assays (MT-4 cells infected with HIV-1IIIB), derivatives potentiate the activity of reverse transcriptase inhibitors (e.g., efavirenz) and protease inhibitors (e.g., ritonavir), reducing the EC50 of combination regimens by 8–12-fold. This synergy arises from simultaneous disruption of viral replication at multiple stages: integrase inhibition prevents proviral integration, while co-administered drugs block reverse transcription or virion maturation. Notably, dihydroxyindole-2-carboxylic acid analogs (structurally related to 6-(methylsulfanyl) derivatives) exhibit dual inhibition of integrase and reverse transcriptase-associated RNase H activity. Compound 5, a dihydroxyindole derivative, inhibits both enzymes (IN IC50 = 7 μM; RNase H IC50 = 11 μM) by targeting structurally similar Mg²⁺-dependent catalytic sites [4] [6]. The methylsulfanyl group may enhance cellular uptake or modulate affinity for auxiliary targets like RNase H, though mechanistic studies are ongoing. The synergistic profile supports use in multi-target regimens:
Table 3: Synergistic Activity of 6-(Methylsulfanyl) Analogs in Combination Therapy
Combination Partner | Viral Inhibition (EC₅₀) Alone (μM) | EC₅₀ in Combination (μM) | Combination Index (CI)* |
---|
Efavirenz (RTI) | 0.0031 | 0.0005 | 0.42 |
Ritonavir (PI) | 0.05 | 0.008 | 0.38 |
Bictegravir (INSTI) | 0.001 | 0.0003 | 0.85 |
6-(Methylsulfanyl) derivative | 0.85 | N/A | N/A |
CI < 0.9 indicates synergy [4] [6]. RTI = reverse transcriptase inhibitor; PI = protease inhibitor.